molecular formula C11H16N4O B14863715 (Z)-N'-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide

Cat. No.: B14863715
M. Wt: 220.27 g/mol
InChI Key: MTAJSFXMVINGFS-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a hydroxyimino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative, which serves as the core structure of the compound.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine core.

    Formation of the Hydroxyimino Group:

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide: shares structural similarities with other pyridine and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-3-yl-2-pyrrolidin-1-ylethanimidamide

InChI

InChI=1S/C11H16N4O/c12-11(14-16)10(15-6-1-2-7-15)9-4-3-5-13-8-9/h3-5,8,10,16H,1-2,6-7H2,(H2,12,14)

InChI Key

MTAJSFXMVINGFS-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C(C2=CN=CC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(C1)C(C2=CN=CC=C2)C(=NO)N

Origin of Product

United States

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